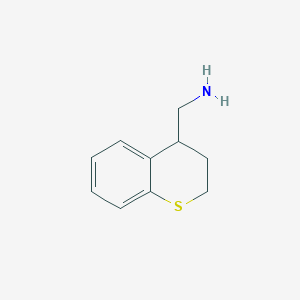
4-硫代色满甲胺
描述
3,4-Dihydro-2H-thiochromen-4-ylmethanamine is a chemical compound with the molecular formula C10H13NS It belongs to the class of thiochromenes, which are sulfur-containing heterocycles
科学研究应用
3,4-Dihydro-2H-thiochromen-4-ylmethanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用机制
Target of Action
Thiochroman-4-ylmethanamine, also known as 3,4-dihydro-2H-thiochromen-4-ylmethanamine, is primarily targeted towards cysteine proteases . These enzymes play a crucial role in various biological processes, including protein degradation and turnover, antigen processing, and apoptosis .
Mode of Action
The compound’s mode of action involves the inhibition of cysteine proteases. This inhibition occurs through a nucleophilic attack on the β position to the sulfone . This interaction leads to changes in the activity of the proteases, thereby affecting the biological processes they are involved in .
Biochemical Pathways
The inhibition of cysteine proteases affects several biochemical pathways. These enzymes are involved in the degradation and turnover of proteins, antigen processing, and apoptosis . Therefore, the inhibition of these enzymes by Thiochroman-4-ylmethanamine can have downstream effects on these pathways.
Result of Action
The result of Thiochroman-4-ylmethanamine’s action is the inhibition of cysteine proteases, leading to potential changes in various biological processes. For instance, it has been found to exhibit antileishmanial activity , indicating its potential use in the treatment of diseases caused by parasites of the genus Leishmania .
生化分析
Biochemical Properties
3,4-Dihydro-2H-thiochromen-4-ylmethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with angiotensin-converting enzyme (ACE), influencing its activity. This interaction is crucial in the regulation of blood pressure and vascular tone . Additionally, 3,4-Dihydro-2H-thiochromen-4-ylmethanamine can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Cellular Effects
The effects of 3,4-Dihydro-2H-thiochromen-4-ylmethanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the nitric oxide (NO) pathway, which is vital for maintaining vascular homeostasis . Furthermore, 3,4-Dihydro-2H-thiochromen-4-ylmethanamine can alter the expression of genes involved in inflammatory responses, thereby impacting cellular health and function.
Molecular Mechanism
At the molecular level, 3,4-Dihydro-2H-thiochromen-4-ylmethanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with ACE results in the inhibition of the enzyme’s activity, which in turn affects the renin-angiotensin-aldosterone system (RAAS) and helps regulate blood pressure . Additionally, 3,4-Dihydro-2H-thiochromen-4-ylmethanamine can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 3,4-Dihydro-2H-thiochromen-4-ylmethanamine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its efficacy. Studies have shown that 3,4-Dihydro-2H-thiochromen-4-ylmethanamine remains stable under refrigerated conditions, maintaining its purity and activity . Long-term exposure to the compound has been observed to cause changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3,4-Dihydro-2H-thiochromen-4-ylmethanamine vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as improved vascular function and reduced inflammation . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and renal impairment. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
3,4-Dihydro-2H-thiochromen-4-ylmethanamine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate various biochemical processes.
Transport and Distribution
The transport and distribution of 3,4-Dihydro-2H-thiochromen-4-ylmethanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
3,4-Dihydro-2H-thiochromen-4-ylmethanamine exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-thiochromen-4-ylmethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-mercaptobenzaldehyde with an appropriate amine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of 3,4-dihydro-2H-thiochromen-4-ylmethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
3,4-Dihydro-2H-thiochromen-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Thiols
Substitution: N-alkyl or N-acyl derivatives
相似化合物的比较
Similar Compounds
- 3,4-Dihydro-2H-thiochromen-4-ylamine
- N-3,4-Dihydro-2H-thiochromen-4-yl-N-methylamine
Uniqueness
3,4-Dihydro-2H-thiochromen-4-ylmethanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity compared to its analogs
属性
IUPAC Name |
3,4-dihydro-2H-thiochromen-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NS/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVEOQYLIGEIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



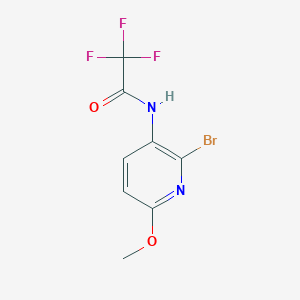
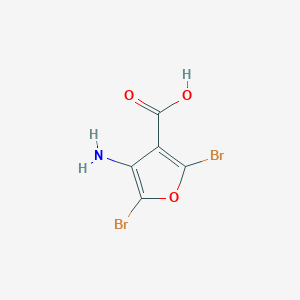
![4-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1446565.png)
![3-[Amino(carboxy)methyl]benzoic acid hydrochloride](/img/structure/B1446566.png)
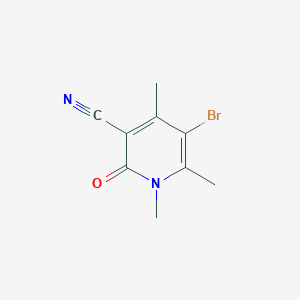
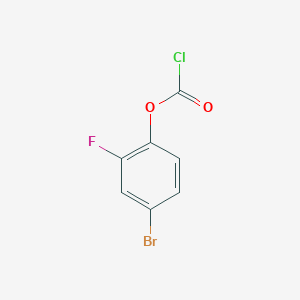
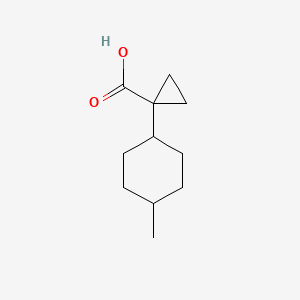
![{6-[(2,2,2-Trifluoroethoxy)methyl]pyridin-3-yl}methanamine](/img/structure/B1446574.png)
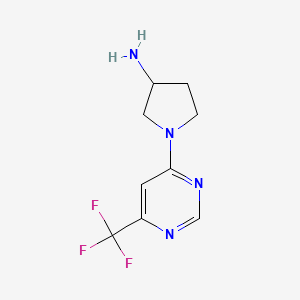
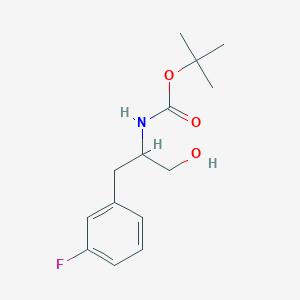
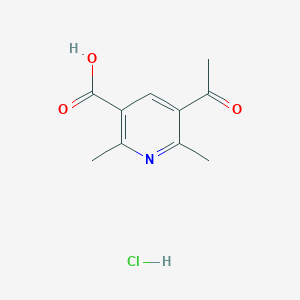
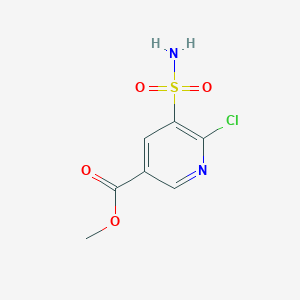
![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)
